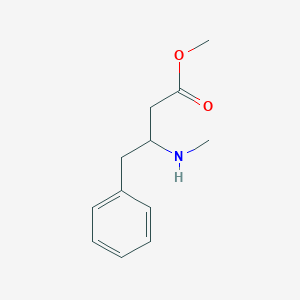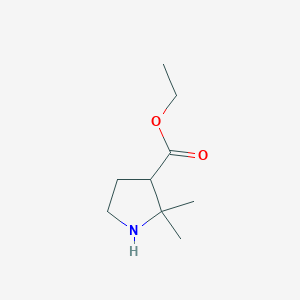
4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C9H17N3S and a molecular weight of 199.32 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol typically involves the cyclization of the corresponding hydrazinecarbothioamide with an appropriate alkylating agent . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted under controlled conditions to yield the desired product . The process may include steps such as purification and crystallization to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while nucleophilic substitution can introduce various functional groups onto the triazole ring .
Aplicaciones Científicas De Investigación
4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity . The triazole ring can also interact with biological receptors, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Similar in structure but contains an amino group and a pyridyl substituent.
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol: Contains a pyridyl group instead of the butyl and isopropyl groups.
5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol: Contains a chlorophenyl group and an isobutyl group.
Uniqueness
4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The butyl and isopropyl groups may enhance its lipophilicity, potentially affecting its interaction with biological membranes and targets .
Propiedades
Fórmula molecular |
C9H17N3S |
|---|---|
Peso molecular |
199.32 g/mol |
Nombre IUPAC |
4-butyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H17N3S/c1-4-5-6-12-8(7(2)3)10-11-9(12)13/h7H,4-6H2,1-3H3,(H,11,13) |
Clave InChI |
JVZLDKCEMYJDAM-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=NNC1=S)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide,trifluoroaceticacid](/img/structure/B13512934.png)
![5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13512940.png)
![2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13512948.png)

![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid](/img/structure/B13512963.png)

